molecular formula C17H22N6O2 B5158951 4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine

4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine

Cat. No. B5158951
M. Wt: 342.4 g/mol
InChI Key: KXMQCDMLVIYHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine, commonly known as MDMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB belongs to the class of indole-derived cannabinoids and is structurally similar to the well-known drug, THC.

Mechanism of Action

MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. When MDMB binds to these receptors, it activates the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug. MDMB also has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
MDMB has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that MDMB can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. MDMB has also been shown to cause changes in the levels of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.

Advantages and Limitations for Lab Experiments

MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.

Future Directions

There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids that target only the CB1 receptor. There is also a need for further research on the long-term effects of synthetic cannabinoids on the human body, as well as their potential for abuse and addiction. Additionally, research is needed to develop new therapeutic uses for synthetic cannabinoids, such as the treatment of chronic pain and anxiety disorders.
Conclusion
In conclusion, MDMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor. There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids and the exploration of new therapeutic uses for synthetic cannabinoids.

Synthesis Methods

MDMB can be synthesized by reacting 4-methyl-2-nitroaniline with 4,5-dicyano-2-morpholinyl-1,3-diimine in the presence of a catalyst. The resulting product is then reduced to MDMB using hydrogen gas and a palladium on carbon catalyst. The synthesis of MDMB is relatively simple and can be accomplished using standard laboratory equipment.

Scientific Research Applications

MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Studies have shown that MDMB binds to the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and nervous system.

properties

IUPAC Name

4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMQCDMLVIYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-2,2'-di(morpholin-4-yl)-4,5'-bipyrimidine

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